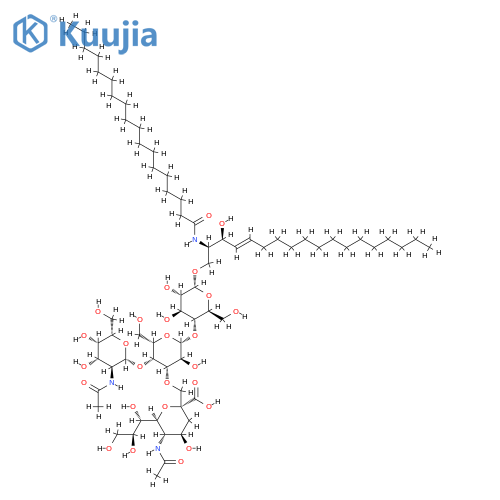Cas no 19600-01-2 (Ganglioside GM2)

Ganglioside GM2 structure
商品名:Ganglioside GM2
CAS番号:19600-01-2
MF:C68H123N3O26
メガワット:1398.70874428749
CID:208058
Ganglioside GM2 化学的及び物理的性質
名前と識別子
-
- Ganglioside GM2
- Monosialoganglioside GM2 bovine brain
- Sialosylganglio-N-triaosylceramide
- Tay-Sachs ganglioside
- GM2 NA
- Ganglioside G5
- g(m2)ganglioside
- MONOSIALOGANGLIOSIDE GM2
- CER GLC GAL(NEUAC) GALNAC
- GANGLIOSIDE GM2, MONOSIALO
- GANGLIOSIDE GM2 SODIUM SALT
- MONOSIALOGANGLIOSIDE GM2, HUMAN
- GANGLIOSIDE GM2 (NEUAC)SODIUM SALT
- Ganglioside GM2 Mixture (sodium salt)
-
- インチ: 1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1
- InChIKey: USMMPBVNWHAJBE-YMEOXFOQSA-N
- ほほえんだ: O1[C@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O[H])O[H])[C@]([H])([C@@]([H])(C([H])([H])[C@]1(C(=O)O[H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])(O[C@@]2([H])[C@]([H])(C([H])([H])O[H])O[C@]([H])([C@]([H])([C@]2([H])O[H])O[H])OC([H])([H])[C@]([H])([C@]([H])(/C(/[H])=C(\[H])/C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)O[C@@]([H])(C([H])([H])O[H])[C@@]1([H])O[C@]1([H])[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])C(C([H])([H])[H])=O)O[H])O[H])N([H])C(C([H])([H])[H])=O
計算された属性
- 同位体原子数: 0
- 水素結合ドナー数: 17
- 水素結合受容体数: 26
- 重原子数: 97
- 回転可能化学結合数: 50
- 複雑さ: 2200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 23
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- ようかいど: chloroform/methanol (9:1): 10 mg/mL, clear, slightly yellow
- ようかいせい: トリクロロメタン/メタノール(9
Ganglioside GM2 セキュリティ情報
- WGKドイツ:3
- 福カードFコード:10-21
- ちょぞうじょうけん:-20°C
Ganglioside GM2 税関データ
- 税関コード:29389090
Ganglioside GM2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64274-500ug |
Ganglioside GM2 Mixture (sodium salt) |
19600-01-2 | 98% | 500ug |
¥3197.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64274-1mg |
Ganglioside GM2 Mixture (sodium salt) |
19600-01-2 | 98% | 1mg |
¥5428.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-500856-1mg |
Ganglioside GM2 sodium salt, |
19600-01-2 | 1mg |
¥5122.00 | 2023-09-05 | ||
| Aaron | AR01EBD7-1mg |
GM2-Ganglioside |
19600-01-2 | 95% | 1mg |
$1452.00 | 2025-02-13 | |
| A2B Chem LLC | AX46431-1mg |
GM2-Ganglioside |
19600-01-2 | ≥98% | 1mg |
$471.00 | 2024-04-20 | |
| 1PlusChem | 1P01EB4V-1mg |
GM2-Ganglioside |
19600-01-2 | ≥98% | 1mg |
$636.00 | 2024-06-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-500856-1 mg |
Ganglioside GM2 sodium salt, |
19600-01-2 | 1mg |
¥5,122.00 | 2023-07-10 | ||
| Larodan | 56-1200-35-500g |
Monosialoganglioside GM2 (human) |
19600-01-2 | >98% | 500g |
€515.00 | 2025-03-07 |
Ganglioside GM2 関連文献
-
1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
19600-01-2 (Ganglioside GM2) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
